Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate
Description
Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate (CAS 4792-57-8) is a hydrazinylidene derivative characterized by an ethyl ester backbone and a 4-methoxyphenyl-substituted hydrazone group. Its molecular formula is C₁₂H₁₆N₂O₃, with an average molecular weight of 236.27 g/mol and a single-isotope mass of 236.116092 Da . The compound exhibits a melting point of 97°C and a predicted boiling point of 335.8±44.0°C . Its IR and NMR spectra confirm the presence of NH and carbonyl (C=O) groups, consistent with hydrazone and ester functionalities . The para-methoxy substituent on the phenyl ring confers electron-donating effects, influencing its reactivity and physical properties .
Properties
IUPAC Name |
ethyl (2E)-2-[(4-methoxyphenyl)hydrazinylidene]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-4-17-12(15)9(2)13-14-10-5-7-11(16-3)8-6-10/h5-8,14H,4H2,1-3H3/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILMOULYWLOUCM-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)OC)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl acetoacetate with 4-methoxyphenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group into amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens and nitrating agents are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate has shown potential as an intermediate in the synthesis of various pharmacologically active compounds. Notably, it serves as an important precursor in the synthesis of apixaban, an anticoagulant medication used to prevent blood clots . Its structural features may confer unique biological activities that warrant further exploration.
Biological Studies
The compound has been evaluated for its antimicrobial properties. In a study involving pyrazole derivatives related to this compound, significant bactericidal activity was observed against various bacterial strains, along with notable antibiofilm potential. Such properties are critical in treating persistent infections and highlight the compound's relevance in biological research.
Chemical Research
In chemical research, this compound is employed in the synthesis of new chemical entities and intermediates. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and oxidation-reduction reactions, makes it a valuable reagent in laboratory settings.
Antimicrobial Evaluation
A study conducted on related hydrazone derivatives demonstrated their effectiveness against multiple bacterial strains. The results indicated not only bactericidal activity but also significant antibiofilm potential, which is critical in treating persistent infections.
Pharmaceutical Intermediate
As mentioned, this compound plays a crucial role as an intermediate in the synthesis of apixaban. This highlights its importance in drug formulation processes and quality control within pharmaceutical development .
Toxicity Studies
Research has shown that derivatives of this compound exhibit low cytotoxicity, with IC50 values greater than 60 μM, indicating a favorable safety profile for further development. This aspect is essential for any compound intended for therapeutic use.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound can undergo metabolic transformations that activate or deactivate its effects .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Hydrazinylidene derivatives with varying aryl substituents exhibit distinct physical properties. Key examples include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 1d) increase melting points due to enhanced dipole interactions and crystal lattice stability .
- Chlorine substitution (e.g., 27143-07-3) reduces molecular symmetry, lowering melting points compared to nitro analogs .
- The target compound’s para-methoxy group balances electron donation and steric effects, resulting in intermediate melting points .
Spectroscopic and Structural Analysis
- IR Spectroscopy: All compounds show NH (~3200–3300 cm⁻¹) and C=O (~1700–1735 cm⁻¹) stretches. Electron-withdrawing groups (e.g., Cl, NO₂) shift C=O peaks to higher frequencies .
- NMR : The target compound’s ¹H-NMR displays a singlet for the methoxy group at δ 3.8 ppm, while 1d’s nitro group causes deshielding of adjacent protons (δ 8.2–8.5 ppm) .
- Crystallography : Chlorinated analogs (e.g., 27143-07-3) adopt planar conformations with intermolecular N–H⋯O hydrogen bonds, influencing crystal packing .
Positional Isomerism
- Ortho vs. Para Substitution: Ethyl 2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate (CAS 167303-60-8) has a methoxy group in the ortho position.
Biological Activity
Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate, a hydrazone derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a hydrazone functional group (C=N) and a methoxy-substituted phenyl moiety. The synthesis typically involves a condensation reaction between ethyl acetoacetate and 4-methoxybenzaldehyde in the presence of a suitable catalyst, leading to the formation of the hydrazone structure.
Anticancer Activity
This compound has shown promising results in various studies as an anticancer agent. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity. For instance:
- Study Findings : In vitro assays indicated that this compound exhibits potent inhibitory effects on the proliferation of HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, with IC50 values suggesting effective dose ranges for therapeutic applications .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators, which leads to cell cycle arrest in the G1 phase .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects:
- Bacterial Inhibition : The compound has displayed significant antibacterial activity against various strains including Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating strong efficacy compared to standard antibiotics .
- Fungal Activity : Preliminary studies suggest that while antibacterial properties are pronounced, antifungal activity remains limited, necessitating further exploration into structural modifications to enhance efficacy against fungal pathogens .
Case Studies and Research Findings
Several case studies have highlighted the biological potential of this compound:
-
Anticancer Efficacy :
- A study conducted by Siddiqui et al. reported that derivatives of this compound exhibited significant cytotoxicity against HepG-2 cells, with mechanisms involving oxidative stress induction and DNA damage pathways .
- Another investigation noted that modifications in substituents on the phenyl ring could enhance anticancer activity, suggesting a structure-activity relationship (SAR) that could guide future drug development .
- Antimicrobial Properties :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
